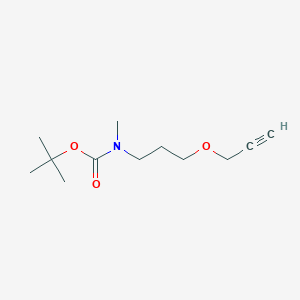
tert-Butyl 3-((5-bromo-3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-((5-bromo-3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl ester group, a brominated pyrazine ring, and a pyrrolidine moiety. Its unique structure makes it an interesting subject for studies in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of tert-Butyl 3-((5-bromo-3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Bromination: Introduction of a bromine atom to the pyrazine ring.
Esterification: Formation of the tert-butyl ester group.
Coupling Reaction: Coupling of the brominated pyrazine with the pyrrolidine moiety.
The reaction conditions for these steps may vary, but common reagents include bromine, tert-butyl alcohol, and coupling agents such as EDCI or DCC. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Analyse Des Réactions Chimiques
tert-Butyl 3-((5-bromo-3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyrazine ring can undergo oxidation or reduction reactions, leading to different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents for these reactions include nucleophiles like amines or thiols, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may be studied for their biological activities, such as enzyme inhibition or receptor binding.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-((5-bromo-3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated pyrazine ring and pyrrolidine moiety may play key roles in binding to these targets, influencing the compound’s overall effect.
Comparaison Avec Des Composés Similaires
tert-Butyl 3-((5-bromo-3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yl)oxy)pyrrolidine-1-carboxylate
- tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxylate
These compounds share structural similarities but differ in the substituents on the pyrazine or pyridine ring. The unique combination of the brominated pyrazine ring and pyrrolidine moiety in this compound may confer distinct properties and applications .
Propriétés
Formule moléculaire |
C14H20BrN3O3 |
|---|---|
Poids moléculaire |
358.23 g/mol |
Nom IUPAC |
tert-butyl 3-(5-bromo-3-methylpyrazin-2-yl)oxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H20BrN3O3/c1-9-12(16-7-11(15)17-9)20-10-5-6-18(8-10)13(19)21-14(2,3)4/h7,10H,5-6,8H2,1-4H3 |
Clé InChI |
AHGZYPUHPXWTKD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CN=C1OC2CCN(C2)C(=O)OC(C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


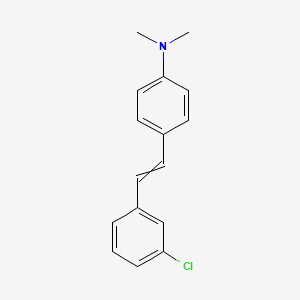
![2-[2-[2-(2,6-Dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxyethoxy]acetaldehyde](/img/structure/B13936321.png)
![Benzyl 4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B13936322.png)

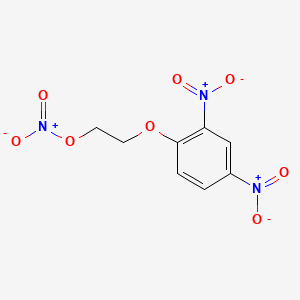
![tert-Butyl ((2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)methyl)carbamate](/img/structure/B13936359.png)
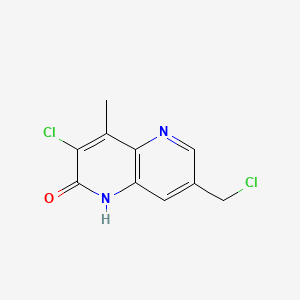
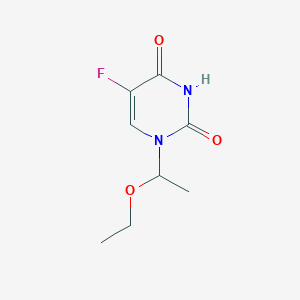
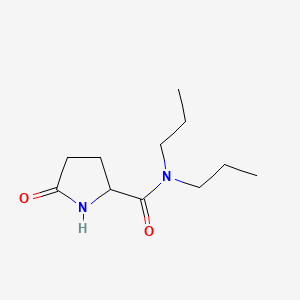
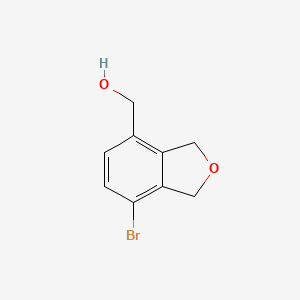

![2-{[(4-chlorophenyl)sulfonyl]amino}-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B13936387.png)
![5-Fluoro-6-methoxypyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13936391.png)
